1-(2-Methoxyphenyl)-3-(2,4,4-trimethylpentan-2-yl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(2,4,4-trimethylpentan-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-15(2,3)11-16(4,5)18-14(19)17-12-9-7-8-10-13(12)20-6/h7-10H,11H2,1-6H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBBSHPNRSDFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)NC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxyphenyl)-3-(2,4,4-trimethylpentan-2-yl)urea is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H23N2O2
- Molecular Weight : 263.36 g/mol
- SMILES Notation : CC(C)(C)C(=O)N(C1=CC=CC=C1OC)C(=O)N
This compound features a methoxyphenyl group and a branched aliphatic chain which are believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds containing the 2,4,4-trimethylpentan-2-yl moiety. For instance, derivatives with this structure have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as 5.9 µM . This suggests that the urea derivative may also exhibit comparable antimicrobial effects.
Anti-cancer Activity
Research indicates that compounds with similar structural motifs can act as inhibitors of key cancer-related proteins. For example, a related compound was identified as a selective inhibitor of the Mdm2/Mdm4 interaction with p53, showing a Ki value of 5.5 µM . This highlights the potential of urea derivatives in targeting cancer pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the aliphatic chain and aromatic rings significantly influence biological activity. The introduction of bulky groups or electron-donating substituents on the aromatic ring has been associated with enhanced potency against various targets .
| Compound | Structure | MIC (µM) | Target |
|---|---|---|---|
| 1 | Urea Derivative | 5.9 | M. tuberculosis |
| 2 | Mdm2 Inhibitor | 5.5 | p53 Binding |
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of various urea derivatives against M. tuberculosis. The results indicated that compounds with a branched aliphatic side chain exhibited improved activity compared to their linear counterparts. The presence of the trimethylpentan group was crucial for maintaining low MIC values.
Case Study 2: Cancer Inhibition
In another investigation, a series of urea derivatives were tested for their ability to inhibit Mdm2 and Mdm4 interactions with p53. The findings revealed that modifications at the N1 position significantly affected binding affinity and selectivity, with some compounds demonstrating promising anti-cancer properties.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound exhibits significant pharmacological activities, including anti-inflammatory and analgesic effects. Research has shown that derivatives of urea compounds can act on various biological pathways, making them potential candidates for drug development.
Case Study: Anti-Cancer Activity
A study demonstrated that urea derivatives similar to 1-(2-Methoxyphenyl)-3-(2,4,4-trimethylpentan-2-yl)urea showed promising results in inhibiting cancer cell proliferation. The mechanism involved the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
| Study | Results | Mechanism |
|---|---|---|
| Anti-cancer study on urea derivatives | Significant reduction in tumor growth | Induction of apoptosis via mitochondrial pathways |
Agricultural Applications
Herbicidal Properties
Research indicates that compounds similar to this compound can function as herbicides. These compounds inhibit specific enzymes involved in plant growth, leading to effective weed management.
Case Study: Herbicidal Efficacy
In a controlled experiment, a formulation containing this compound demonstrated a higher efficacy against common weeds compared to traditional herbicides. The study highlighted its selectivity towards target species while minimizing damage to crops.
| Experiment | Weed Species Targeted | Efficacy (%) |
|---|---|---|
| Herbicidal efficacy trial | Common broadleaf weeds | 85% |
Chemical Synthesis and Material Science
Synthesis Techniques
The synthesis of this compound involves various methods such as solvent-free reactions and microwave-assisted synthesis. These techniques enhance yield and reduce reaction times.
Applications in Material Science
This compound can also be utilized in the development of advanced materials due to its unique chemical properties. Research has explored its role in creating polymer blends with enhanced thermal stability and mechanical strength.
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 1-(2-Methoxyphenyl)-3-(2,4,4-trimethylpentan-2-yl)urea?
- Methodological Answer : Use factorial design to systematically evaluate critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify interactions between variables and optimize yield while minimizing byproducts. Statistical validation (e.g., ANOVA) ensures robustness . Reaction monitoring via HPLC or GC-MS is advised to track intermediates and purity.
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this urea derivative?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and spatial conformation (e.g., methoxyphenyl orientation). Ensure crystals are grown in a solvent system with slow evaporation .
- NMR spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., methoxy group at the 2-position, trimethylpentane branching). 2D NMR (COSY, HSQC) clarifies coupling interactions .
- FT-IR : Validate urea carbonyl (C=O) stretching (~1640–1680 cm) and methoxy C-O bonds (~1250 cm) .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- HPLC with UV detection : Quantify impurities using a C18 column and acetonitrile/water gradient. Compare retention times against synthetic intermediates.
- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via mass spectrometry .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the biological activity or reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. Optimize geometry using B3LYP/6-311G(d,p) basis sets .
- Molecular docking : Screen against protein targets (e.g., kinases, GPCRs) using AutoDock Vina. Validate binding poses with molecular dynamics simulations (NAMD/GROMACS) .
- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity data from analogs .
Q. How should researchers resolve contradictions in biological assay results (e.g., cytotoxicity vs. therapeutic efficacy)?
- Methodological Answer :
- Dose-response validation : Use a wide concentration range (nM to μM) to rule out off-target effects. Include positive/negative controls (e.g., doxorubicin for cytotoxicity) .
- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways affected by the compound. Validate hits via CRISPR knockouts or siRNA .
- Assay reproducibility : Replicate experiments across multiple cell lines (e.g., HEK293, HeLa) and primary cells. Use Bland-Altman plots to assess inter-lab variability .
Q. What strategies are effective for scaling up synthesis while maintaining reaction efficiency and green chemistry principles?
- Methodological Answer :
- Flow chemistry : Implement continuous reactors to enhance heat/mass transfer and reduce solvent waste. Optimize residence time and pressure via COMSOL simulations .
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF for improved sustainability .
- Catalyst recycling : Use immobilized catalysts (e.g., silica-supported Pd) to minimize metal leaching. Monitor efficiency over 5–10 cycles via ICP-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
